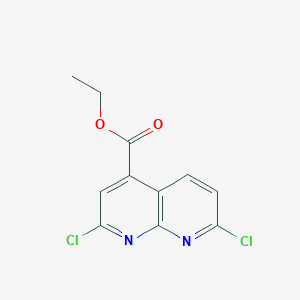

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a chemical compound with the CAS Number: 2089277-15-4 . It has a molecular weight of 271.1 and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H8Cl2N2O2/c1-2-17-11 (16)7-5-9 (13)15-10-6 (7)3-4-8 (12)14-10/h3-5H,2H2,1H3 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions. For example, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 271.1 .Scientific Research Applications

Synthesis and Chemical Properties

Naphthyridine derivatives, such as Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate, are synthesized through various chemical reactions that highlight their versatile chemical properties and potential applications in the development of pharmaceuticals and materials science. For instance, the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate demonstrates an efficient method for producing naphthyridine derivatives, which are important intermediates in pharmaceutical synthesis due to their broad spectrum of biological activity (Leyva‐Ramos et al., 2017).

Applications in Ligand Design and Metal Complexes

The 4-carboxy-1,8-naphthyrid-2-yl moiety, related to this compound, serves as a useful ligand component in metal complexes. It promotes lower energy electronic absorption and provides a tether for anchoring ligands to semiconductor surfaces, indicating its potential in materials science, particularly in the development of optical materials and sensors (Zong et al., 2008).

Antibacterial Activity

Some naphthyridine derivatives exhibit significant antibacterial activity, suggesting that this compound could also be explored for potential antibacterial properties. The synthesis and study of various naphthyridine compounds, including those with modifications at different positions, have led to compounds with enhanced antibacterial efficacy, underscoring the importance of naphthyridines in medicinal chemistry (Egawa et al., 1984).

Mechanism of Action

Target of Action

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a derivative of the 1,8-naphthyridine class of compounds 1,8-naphthyridines are known to serve as binucleating ligands in coordination chemistry .

Mode of Action

It’s known that 1,5-naphthyridines, a closely related class of compounds, can react with electrophilic or nucleophilic reagents . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,5-naphthyridines can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These processes could potentially affect various biochemical pathways.

Pharmacokinetics

Its molecular weight is 2711 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Many 1,5-naphthyridine derivatives exhibit a great variety of biological activities , suggesting that this compound may also have significant biological effects.

Action Environment

It’s known that the compound is a powder at room temperature , suggesting that it may be stable under normal environmental conditions.

Safety and Hazards

Future Directions

While specific future directions for Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate are not mentioned in the search results, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .

properties

IUPAC Name |

ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXCJRVXKAAMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2741740.png)

![Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2741744.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2741748.png)

![4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2741752.png)

![(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide](/img/structure/B2741756.png)